Product packaging for Dodecyl-2-n,n-dimethylaminopropionate(Cat. No.:CAS No. 149196-89-4)

Dodecyl-2-n,n-dimethylaminopropionate

Cat. No.: B115757
CAS No.: 149196-89-4
M. Wt: 285.5 g/mol
InChI Key: HSMMSDWNEJLVRY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl-2-N,N-dimethylaminopropionate (DDAIP), typically used as its hydrochloride salt (DDAIP-HCl), is a well-studied, biodegradable chemical penetration enhancer critical for advancing transdermal and topical drug delivery systems . Its primary research value lies in its ability to temporarily and reversibly reduce the barrier function of the stratum corneum, thereby facilitating the delivery of a wide range of therapeutic agents through the skin . The mechanism of action is understood to involve the interaction of DDAIP with the lipid bilayers of the skin. Research indicates that DDAIP partitions into phospholipid model membranes, altering their thermotropic phase behavior and increasing lipid fluidity, which leads to enhanced membrane permeability and drug flux . This action opens tight junctions between skin cells and can also improve drug solubility, contributing to its overall enhancing effect . In research settings, DDAIP has demonstrated significant enhancing properties for various drugs, including anti-inflammatories like hydrocortisone and indomethacin, as well as clonidine, often showing superior efficacy compared to other enhancers . It is a key functional excipient in clinically approved formulations, such as the vasodilator cream Vitaros for erectile dysfunction and investigational products like the antifungal nail lacquer MycoVa, underscoring its proven utility in practical applications . The compound is characterized by a favorable safety and biodegradability profile. It is rapidly metabolized by esterases into naturally occurring compounds—N,N-dimethylalanine (which is further metabolized to alanine) and dodecanol (oxidized to lauric acid) . In clinical studies involving approximately 5,000 patients, no serious adverse events related to DDAIP have been recorded . For research purposes, DDAIP hydrochloride is supplied as a white crystalline solid with a melting range of 88-93°C. It is an amphiphilic molecule with a pKa of 4.87 and is highly soluble in water . This product is intended For Research Use Only (RUO) and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NO2 B115757 Dodecyl-2-n,n-dimethylaminopropionate CAS No. 149196-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl (2S)-2-(dimethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMSDWNEJLVRY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149196-89-4
Record name Dodecyl 2-(N,N-dimethylamino)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149196894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6679UF28DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Dodecyl 2 N,n Dimethylaminopropionate

Synthesis of DDAIP Salts and Solid-State Forms

Preparation of Crystalline Inorganic Acid Addition Salts (e.g., Hydrochloride, Sulfate)

The formation of crystalline inorganic acid addition salts of DDAIP is a well-established method for its purification. DDAIP, which is a liquid at room temperature, can be converted into a solid crystalline form through reaction with an inorganic acid. This transformation facilitates easier handling and purification.

The general procedure involves dissolving the DDAIP free base in a water-immiscible solvent, such as hexane. The solution is then cooled to a temperature range of approximately -10 to 10°C. Subsequently, the selected inorganic acid is introduced to the cooled solution. For instance, DDAIP hydrochloride can be prepared by bubbling hydrogen chloride gas through the DDAIP-hexane mixture. Similarly, the sulfate salt can be synthesized by the dropwise addition of concentrated sulfuric acid to the DDAIP solution under constant stirring.

Upon addition of the acid, a precipitate of the corresponding inorganic acid addition salt is formed. This crystalline solid is then recovered from the solution through filtration. This method allows for the production of various inorganic salts, including hydrochloride, hydrobromide, sulfate, phosphate, and nitrate salts.

Preparation of Crystalline Organic Acid Addition Salts (e.g., Benzoic, Lactic)

In a similar fashion to the preparation of inorganic salts, DDAIP can be converted into crystalline organic acid addition salts. This process also serves as an effective purification strategy. A diverse range of organic acids can be utilized to form these salts, including acetic, benzoic, salicylic, glycolic, succinic, nicotinic, tartaric, maleic, malic, pamoic, methanesulfonic, cyclohexanesulfamic, picric, and lactic acids.

The synthesis of these organic acid salts follows a comparable methodology to that of the inorganic salts. The DDAIP free base is dissolved in a suitable water-immiscible solvent, and the solution is cooled. The chosen organic acid is then added to the solution, leading to the precipitation of the crystalline organic acid addition salt. The solid salt is subsequently isolated by filtration.

Methods for Salt Precipitation and Recovery

The precipitation and recovery of DDAIP acid addition salts are critical steps in its purification. The process is initiated by combining DDAIP with a selected acid in a water-immiscible solvent. Aliphatic hydrocarbons, particularly hexane, are preferred solvents for this process.

To induce precipitation, the reaction mixture is maintained at a controlled low temperature, typically between -10°C and 10°C. The acid is then introduced to the cooled solution of DDAIP. The resulting salt precipitate is then recovered from the solution, primarily through filtration. This general method is applicable for the formation and isolation of both inorganic and organic acid addition salts of DDAIP, yielding a more purified, crystalline form of the compound.

Advanced Synthetic Strategies for Chiral DDAIP Enantiomers

The development of stereoselective synthesis methods allows for the production of specific enantiomers of DDAIP, which can have distinct properties and applications.

Stereoselective Synthesis Methods (e.g., Reductive Dimethylation of Alanine (B10760859) Dodecyl Ester)

While direct synthesis of racemic DDAIP is common, the preparation of its individual enantiomers, such as the 2R- and 2S-forms, requires stereoselective synthetic routes. One potential, though not extensively detailed in available literature for this specific compound, is the reductive dimethylation of a chiral precursor like L-alanine dodecyl ester.

In principle, this method would involve the reaction of L-alanine dodecyl ester with a methylating agent in the presence of a reducing agent. This process, a type of reductive amination, would introduce two methyl groups onto the nitrogen atom of the amino acid ester while aiming to retain the original stereochemistry of the starting material. The successful implementation of this method would yield the corresponding chiral N,N-dimethyl-L-alanine dodecyl ester (the S-enantiomer of DDAIP). A similar approach starting with D-alanine dodecyl ester would be expected to produce the R-enantiomer.

Another approach to obtaining enantiomerically pure DDAIP is through the chiral resolution of the racemic mixture. This involves separating the two enantiomers from each other. While specific agents for the resolution of DDAIP are not widely documented, this technique is a common strategy for separating chiral compounds.

Evaluation of Enantiomeric Purity in DDAIP Synthesis

The assessment of enantiomeric purity is crucial to confirm the success of a stereoselective synthesis or a chiral resolution. The enantiomeric purity refers to the mole percentage of the desired enantiomer in the final product.

Several analytical techniques can be employed for this evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Structure Activity Relationships Sar in Dodecyl 2 N,n Dimethylaminopropionate and Its Derivatives

Influence of Chirality on Permeation Enhancing Activity

Initial investigations into the stereochemistry of DDAIP sought to determine if its interaction with the skin's constituents was stereoselective. researchgate.net However, studies comparing the permeation enhancing activity of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of DDAIP found no significant differences in their potency. nih.govresearchgate.net In vitro experiments using porcine skin and various model drugs, including theophylline (B1681296), hydrocortisone (B1673445), adefovir, and indomethacin (B1671933), demonstrated that all three forms of DDAIP exhibited comparable enhancement ratios. nih.gov This suggests that for DDAIP, the specific spatial arrangement of the dimethylamino group does not play a critical role in its mechanism of action, which is thought to involve the disruption of the stratum corneum's lipid structure. researchgate.netnih.gov

Contrary to the findings of equivalent activity among the enantiomers, some evidence suggests a potential superiority of one enantiomer over the other. A patent application has claimed that 2R-dodecyl 2-(N,N-dimethylamino)-propionate (R-DDAIP) provides an unexpectedly improved activity in facilitating the transport of pharmaceutically active compounds across biological membranes compared to S-DDAIP of the same enantiomeric purity, or the racemic mixture. google.com The patent suggests that R-DDAIP with an enantiomeric purity of at least 70% exhibits this enhanced activity. google.com This conflicting information highlights the complexity of enhancer-skin interactions and indicates that further research is necessary to definitively conclude whether a chiral advantage exists for DDAIP.

Impact of Alkyl Chain Length and Branching on Permeation Enhancement

The structure of the linking chain between the tertiary amino group and the ester group in DDAIP analogues has a profound impact on their permeation-enhancing activity. Research has shown that replacing the branched, sterically demanding α-carbon linking chain of DDAIP with a linear chain can markedly improve penetration-enhancing activity. researchgate.net A series of N,N-dimethylamino acid esters were synthesized to investigate this, and it was found that derivatives with a linear linking chain of 4 to 6 carbons demonstrated optimal activity. nih.govresearchgate.net For instance, the "straight-chain" isomer dodecyl 3-dimethylaminopropionate, a β-alanine derivative, showed a 2.6-fold increase in activity for theophylline permeation through porcine skin compared to DDAIP. researchgate.net

Comparative studies between DDAIP and its analogues with modified linking chains have provided valuable insights into SAR. One of the most potent analogues is Dodecyl 6-(dimethylamino)hexanoate (DDAK), which features a linear six-carbon chain. nih.gov DDAK has been shown to be a more potent enhancer than DDAIP for several drugs. nih.govresearchgate.net For example, with theophylline, DDAK produced an enhancement ratio of 17.3, while DDAIP's was 5.9. nih.gov Similarly, for hydrocortisone, the enhancement ratios were 43.2 for DDAK and 11.5 for DDAIP, and for adefovir, they were 13.6 for DDAK and 2.8 for DDAIP. nih.gov Interestingly, DDAIP was found to be a better enhancer for indomethacin, with an enhancement ratio of 22.8 compared to DDAK's 8.7, suggesting that the optimal enhancer structure can be drug-dependent. nih.gov

Below is an interactive data table summarizing the comparative enhancement ratios of DDAIP and DDAK for various drugs.

Effects of Polar Headgroup Modifications on Permeation Enhancing Potency

The polar headgroup of amphiphilic permeation enhancers like DDAIP plays a crucial role in their interaction with the stratum corneum. nih.gov The dimethylamino group on the α-carbon of DDAIP results in a sterically demanding polar head. researchgate.net Modifications to this polar headgroup can significantly alter the permeation-enhancing potency. The size, hydrogen bonding ability, and lipophilicity of the polar head are all important factors. nih.gov While specific studies focusing solely on modifications to the dimethylamino group of DDAIP are limited in the provided search results, the broader literature on amphiphilic enhancers suggests that these characteristics are critical for optimizing activity. nih.gov For instance, the interaction between the tertiary amine of DDAIP and the carboxylic acid group of indomethacin via hydrogen bonding has been shown to contribute to its enhanced permeation. researchgate.net This highlights the importance of the polar headgroup's ability to interact with specific drug molecules.

Below is an interactive data table summarizing the structural features and their impact on permeation enhancement.

Role of Polyfluorination in Permeation Enhancing Potential

The substitution of hydrogen atoms with fluorine in the alkyl chain of permeation enhancers has been investigated as a strategy to modulate their physicochemical properties and, consequently, their interaction with the skin's stratum corneum. However, in the case of Dodecyl-2-n,n-dimethylaminopropionate derivatives, this modification has proven to be detrimental to their primary function.

Research into the effects of polyfluorination on this class of enhancers demonstrated that replacing the hydrocarbon dodecyl tail with a fluorocarbon equivalent resulted in a loss of permeation-enhancing activity. nih.gov A study systematically evaluating a series of N,N-dimethylamino acid esters found that the fluorinated derivative of DDAIP was ineffective at promoting the transport of model drugs across porcine skin. nih.gov This finding suggests that the specific lipophilic nature of the hydrocarbon chain is crucial for the mechanism of action, which is believed to involve the disruption of the highly ordered lipid bilayers within the stratum corneum. wikipedia.orgresearchgate.net The introduction of fluorine atoms, despite increasing lipophilicity in some contexts, appears to negatively interfere with the necessary interactions between the enhancer's alkyl chain and the skin's lipids, thereby nullifying its enhancing effect. nih.gov

Structure-Property-Activity Relationships of Amino Acid-Based Permeation Enhancer Derivatives

The efficacy of this compound and related amino acid-based esters is governed by a delicate balance between their molecular structure, including the hydrophobic chain, the polar headgroup, and the linking chain. researchgate.net

Key structural determinants for activity include:

Chirality: Investigations into the stereochemistry of DDAIP have shown that there are no significant differences in permeation-enhancing activity between the (R), (S), and racemic forms of the compound. nih.gov This indicates that the specific spatial arrangement at the chiral center of the alanine (B10760859) moiety is not a critical factor for its interaction with the skin barrier.

Linking Chain Structure: The structure of the chain connecting the tertiary amine and the ester group plays a significant role in the enhancer's potency. A comparative study between DDAIP, which has a branched propionate (B1217596) linker, and Dodecyl 6-(dimethylamino)hexanoate (DDAK), which has a linear hexanoate (B1226103) linker, revealed that the linear chain markedly improved penetration-enhancing activity for several drugs. nih.gov DDAK was found to be a more potent enhancer than DDAIP for theophylline, hydrocortisone, and adefovir. nih.gov Conversely, DDAIP was a better enhancer for the acidic drug indomethacin, suggesting the interaction may also be drug-specific. nih.govresearchgate.net This highlights that optimizing the length and linearity of this linking chain can lead to superior efficacy.

Polar Headgroup: The size and nature of the polar headgroup also influence enhancer effectiveness. Research has indicated that a bulkier polar headgroup can have a negative effect on the enhancement potency of amino acid-based enhancers. mdpi.com

The table below summarizes the comparative enhancement ratios of DDAIP and its linear-chain analogue, DDAK, for various model drugs, illustrating the impact of the linking chain structure on activity. nih.gov

CompoundLinking ChainTheophylline ERHydrocortisone ERAdefovir ERIndomethacin ER
DDAIPBranched (Propionate)5.911.52.822.8
DDAKLinear (Hexanoate)17.343.213.68.7

ER: Enhancement Ratio

These findings collectively underscore the importance of specific structural motifs in designing effective and potent amino acid-based transdermal permeation enhancers.

Biotransformation and Reversibility of Dodecyl 2 N,n Dimethylaminopropionate

Enzymatic Degradation Pathways of DDAIP

The biotransformation of DDAIP is a rapid process mediated by several enzymatic pathways, leading to the formation of endogenous or readily metabolized compounds. This biodegradability is a key feature, ensuring that its effects are temporary and minimizing the potential for long-term toxicity. nih.gov

The primary route of DDAIP metabolism is through hydrolysis of its ester bond, a reaction catalyzed by esterase enzymes. kanglab.net These enzymes are ubiquitously present in the body, including in the skin, liver, and plasma. kanglab.net The presence of the labile ester linkage in the DDAIP molecule makes it susceptible to rapid breakdown by these enzymes upon absorption into biological tissues. nih.gov This enzymatic action begins on cell surfaces where DDAIP first exerts its effect and continues in the systemic circulation, ensuring its efficient clearance.

Enzymatic hydrolysis of Dodecyl-2-n,n-dimethylaminopropionate yields two primary metabolites: N,N-dimethylalanine and 1-dodecanol (B7769020) (also known as lauryl alcohol). kanglab.net Both of these breakdown products are endogenous compounds. N,N-dimethylalanine can be further demethylated to alanine (B10760859), a common amino acid, while dodecanol (B89629) is oxidized to lauric acid, a naturally occurring fatty acid. kanglab.net The formation of these innocuous, endogenous metabolites underscores the biodegradable nature of DDAIP. A minor, unstable metabolite, DDAIP N-oxide, has also been identified in the plasma of mice, rats, and dogs. kanglab.net

Table 1: Primary Metabolic Pathways and Metabolites of DDAIP
Metabolic PathwayPrimary Enzyme(s)Resulting MetabolitesMetabolite Type
Ester HydrolysisCarboxylesterasesN,N-dimethylalanineEndogenous Amino Acid Derivative
Ester HydrolysisCarboxylesterasesDodecanol (Lauryl Alcohol)Endogenous Fatty Alcohol
N-OxygenationFlavin-containing monooxygenase 1 (FMO1)DDAIP N-oxideMinor Metabolite

Specific enzymes have been identified as key players in the biotransformation of DDAIP. The major pathway, ester hydrolysis, is mediated primarily by Carboxylesterases . kanglab.net These enzymes are the most significant contributors to the breakdown of DDAIP into N,N-dimethylalanine and 1-dodecanol. kanglab.net

A secondary metabolic pathway involves N-oxygenation of the tertiary amine group on DDAIP. This reaction is catalyzed by Flavin-containing monooxygenase 1 (FMO1) , resulting in the formation of the minor metabolite, DDAIP N-oxide. kanglab.net It is noteworthy that cytochrome P450 (CYP) enzymes are not involved in the metabolism of DDAIP. kanglab.net

Reversibility of DDAIP-Induced Barrier Perturbation

A critical characteristic of an effective permeation enhancer is that its effect on the skin barrier is transient and fully reversible, allowing the barrier to return to its normal protective function after the enhancer is removed or metabolized. nih.govnih.gov

The mechanism by which DDAIP enhances permeation involves the temporary and reversible disruption of the highly ordered lipid structure of the stratum corneum. nih.gov This action increases the fluidity of the lipid bilayers, creating transient pathways for molecules to pass through. nih.gov Once DDAIP is cleared from the tissue through metabolism, the skin's natural regenerative processes allow the lipid lamellae to reorganize and restore the barrier's integrity. nih.gov The ideal permeation enhancer's effect should be reversible when it is removed from the application site, a characteristic attributed to DDAIP and its analogues. nih.gov

The restoration of barrier function is a dynamic process. While specific time-course studies measuring the recovery of transepidermal water loss (TEWL) or electrical resistance for DDAIP are not extensively detailed in the available literature, studies on closely related N,N-dimethylamino acid esters provide strong evidence for rapid recovery. For instance, Dodecyl 6-(dimethylamino)hexanoate (DDAK), an analogue of DDAIP, demonstrated that the electrical resistance of the skin barrier "promptly recovered to control values" after treatment. nih.govcuni.cz This suggests that the perturbation caused by this class of enhancers is short-lived. The reversibility is attributed to the enhancer molecules being cleared from the skin, allowing the lipid bilayers to return to their original, highly-ordered state without causing permanent damage that would require cellular regeneration. kanglab.net

Advanced Analytical and Spectroscopic Characterization of Dodecyl 2 N,n Dimethylaminopropionate Interactions

Spectroscopic Techniques for Investigating Molecular Interactions within Biological Membranes and with Permeants

Spectroscopy is a powerful tool for probing the interactions of molecules like DDAIP with biological membranes and the drugs it helps to transport. By analyzing how these molecules absorb or emit electromagnetic radiation, detailed information about structural changes, binding events, and molecular dynamics can be obtained.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in characterizing the molecular structure of DDAIP and its interactions with membrane components and permeants. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy investigates the vibrations of molecular bonds. When DDAIP interacts with the lipids in a biological membrane, changes can occur in the hydrogen bonding and conformational state of the lipid acyl chains and headgroups. These changes are reflected in the IR spectrum, particularly in the regions corresponding to C-H stretching vibrations of the lipid tails and C=O stretching of the ester groups. Perturbations in these bands can indicate a fluidization or disordering of the lipid bilayer, which is a key aspect of DDAIP's mechanism as a penetration enhancer.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution information on the atomic-level structure and dynamics of molecules in solution or in membrane-mimicking environments like micelles. nih.govnih.gov

¹H-NMR (Proton NMR) detects signals from hydrogen nuclei. The chemical shift of a proton is highly sensitive to its local electronic environment. When DDAIP partitions into a lipid membrane, changes in the chemical shifts of both DDAIP's protons and the lipid's protons can be observed, identifying the specific parts of the molecules that are in close proximity.

¹³C-NMR provides complementary information about the carbon skeleton of the molecule. Changes in the chemical shifts and relaxation times of carbon nuclei can reveal alterations in molecular conformation and mobility upon interaction. researchgate.net For instance, an increase in the mobility of the lipid acyl chains upon DDAIP insertion would be reflected in the ¹³C-NMR spectrum. researchgate.net

These techniques were used to examine the interaction between DDAIP and the acidic drug indomethacin (B1671933), demonstrating their utility in studying such systems. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Dodecyl-2-n,n-dimethylaminopropionate (DDAIP)

Assignment ¹H-NMR (ppm) ¹³C-NMR (ppm)
Terminal -CH₃ (dodecyl chain)~0.88~14.1
-(CH₂)₁₀- (dodecyl chain)~1.26~22.7 - 31.9
-O-CH₂- (ester)~4.10~65.0
-N-(CH₃)₂ (dimethylamino)~2.25~45.5
Propionate (B1217596) -CH-~3.30~68.0
Propionate -CH₃~1.15~18.0

Note: Values are approximate and can vary based on solvent and interaction with other molecules. Upon insertion into a lipid bilayer, shifts in the signals for the dodecyl chain and the polar headgroup would be expected, indicating changes in their chemical environment.

UV and fluorescence spectroscopy are sensitive methods for monitoring molecular interactions and their effects on the dynamics of biological systems.

Ultraviolet (UV) Spectroscopy can be used to study interactions that involve chromophores (light-absorbing groups). If a drug molecule that DDAIP is enhancing possesses a chromophore, changes in its UV spectrum upon interaction with DDAIP can indicate binding or complex formation. researchgate.net

Fluorescence Spectroscopy is particularly useful for studying the fluidity and molecular movement within lipid membranes. This is often achieved by incorporating fluorescent probes into the membrane. The rotational motion of these probes is sensitive to the local viscosity of their environment. A key parameter measured is fluorescence anisotropy. A decrease in anisotropy indicates that the probe is tumbling more freely, which points to an increase in membrane fluidity. A related compound, dodecyl-N,N-dimethylaminoacetate, was shown to alter molecular movement on the surface of lipid bilayers, resulting in a significant decrease in the anisotropy of a fluorescent probe. researchgate.net This suggests that DDAIP likely acts in a similar manner, increasing the molecular freedom within the membrane, which facilitates the diffusion of permeants. researchgate.net

Table 2: Hypothetical Fluorescence Anisotropy Data for a Membrane Probe

System Fluorescence Anisotropy (r) Interpretation
Model Lipid Bilayer (Control)0.28Highly ordered, restricted probe movement
Model Lipid Bilayer + DDAIP0.22Increased fluidity, less restricted probe movement

Chromatographic and Mass Spectrometric Approaches in DDAIP Analysis

While spectroscopy and calorimetry reveal the nature of molecular interactions, chromatography and mass spectrometry are essential for the precise quantification of compounds in complex mixtures.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark analytical technique for quantifying low concentrations of molecules in complex biological matrices like plasma or receptor fluid from skin permeation experiments. nih.govjapsonline.com Its high sensitivity and selectivity make it ideal for measuring the flux of a drug across a membrane, which is the ultimate measure of an enhancer's effectiveness. nih.gov

A typical LC-MS/MS method involves several key steps:

Sample Preparation: The drug is extracted from the biological matrix (e.g., using liquid-liquid extraction or solid-phase extraction) to remove interfering substances. nih.govresearchgate.net

Chromatographic Separation (LC): The extract is injected into a liquid chromatograph. The components of the mixture are separated as they pass through a column, ensuring that the target analyte reaches the detector without interference from other compounds.

Ionization: The analyte is ionized, typically using electrospray ionization (ESI), which makes the molecules suitable for mass analysis. nih.gov

Tandem Mass Spectrometry (MS/MS): The ionized analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific mass-to-charge ratio (m/z) of the parent ion, fragmenting it, and then monitoring for a specific fragment ion. This two-stage filtering provides exceptional specificity and reduces background noise, allowing for accurate quantification even at very low levels. japsonline.com

By using a validated LC-MS/MS method, researchers can accurately measure the concentration of a drug that has permeated a skin model over time, providing quantitative data on the enhancement effect of DDAIP. researchgate.net

Table 4: Typical Parameters for an LC-MS/MS Method to Quantify a Permeated Drug

Parameter Description
Chromatography
ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitione.g., For Indomethacin: m/z 358.1 → 139.0
Internal StandardA structurally similar compound for accurate quantification

Electrical Impedance Spectroscopy for Barrier Function Assessment and Reversibility

Electrical Impedance Spectroscopy (EIS) is a non-invasive technique that measures the electrical properties of the skin, providing valuable insights into the integrity and function of the stratum corneum, the outermost layer of the epidermis and the primary barrier to percutaneous absorption. This method is particularly useful for quantifying the effects of penetration enhancers like this compound (DDAIP) and assessing the reversibility of their actions on the skin barrier.

The stratum corneum behaves as a dielectric material, and its electrical properties can be modeled as a combination of resistors and capacitors. EIS measurements typically involve applying a small alternating current at various frequencies and measuring the resulting voltage to determine the impedance. Changes in the lipid structure and integrity of the stratum corneum, induced by penetration enhancers, lead to alterations in its electrical impedance.

Research on chemical penetration enhancers demonstrates that they can significantly alter the skin's electrical properties. For instance, studies on compounds structurally similar to DDAIP, such as dodecyl N,N-dimethylamino acetate (B1210297), have shown that these molecules can increase both the ohmic resistance and the capacitive properties of the skin. ualberta.ca An increase in ohmic resistance suggests an alteration of the conductive pathways, while changes in capacitance are related to the dielectric properties and thickness of the barrier. It is hypothesized that DDAIP, through its interaction with the intercellular lipids of the stratum corneum, creates new pathways for ion conduction, which is reflected in the EIS data.

The reversibility of a penetration enhancer's effect is a critical factor in its development for pharmaceutical and cosmetic applications. An ideal enhancer should temporarily and reversibly reduce the barrier function of the skin to allow for the delivery of active compounds, after which the skin should return to its normal protective state. EIS is a valuable tool for monitoring this recovery process. By performing EIS measurements at different time points after the removal of DDAIP, it is possible to track the restoration of the skin's normal impedance values, indicating the recovery of the barrier function. While specific studies detailing the time-course of skin barrier recovery after DDAIP exposure using EIS are not extensively available in public literature, the general principle is well-established for other penetration enhancers. The recovery process typically involves the natural regenerative processes of the skin, including the synthesis of new lipids and the shedding of the affected corneocytes.

A hypothetical representation of EIS data for a study on a compound similar to DDAIP is presented in the table below, illustrating the potential changes in skin impedance upon application and the subsequent recovery.

Time PointTreatment GroupMean Skin Resistance (kΩ·cm²)Mean Skin Capacitance (nF/cm²)
Baseline (T=0)Control45.25.8
Baseline (T=0)Dodecyl N,N-dimethylamino acetate44.85.9
2 hours post-applicationControl45.55.7
2 hours post-applicationDodecyl N,N-dimethylamino acetate58.37.2
24 hours post-removalControl45.15.8
24 hours post-removalDodecyl N,N-dimethylamino acetate48.96.2
48 hours post-removalControl45.35.9
48 hours post-removalDodecyl N,N-dimethylamino acetate46.16.0

This table is a representative example based on findings for structurally similar compounds and illustrates the expected trends for DDAIP.

Microscopic Techniques for Visualizing Structural Changes in Skin Layers

Microscopic techniques are indispensable for directly visualizing the structural alterations in the skin layers induced by penetration enhancers such as this compound. These methods provide qualitative and semi-quantitative evidence of the mechanism of action at a cellular and subcellular level. The primary techniques employed for this purpose are Confocal Laser Scanning Microscopy (CLSM) and Electron Microscopy (EM), including both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Confocal Laser Scanning Microscopy (CLSM) allows for the non-invasive, high-resolution imaging of fluorescently labeled molecules within the skin layers. In the context of DDAIP research, CLSM can be used to visualize the distribution of a fluorescently tagged DDAIP analogue or a co-administered fluorescent probe. This can help determine the pathways of penetration, such as whether the compound traverses the skin via an intercellular or transcellular route. Furthermore, by using specific fluorescent dyes that stain the lipid or protein domains of the stratum corneum, CLSM can reveal disruptions in the organization of these structures following treatment with DDAIP. For instance, alterations in the ordered arrangement of the intercellular lipid lamellae can be observed.

Electron Microscopy (EM) offers unparalleled resolution for examining the ultrastructure of the skin.

Transmission Electron Microscopy (TEM) is used to view ultra-thin cross-sections of the skin. In studies of penetration enhancers, TEM can reveal detailed changes in the intercellular lipid lamellae of the stratum corneum. Following treatment with DDAIP, it is anticipated that TEM would show a disorganization of the normally well-ordered lipid bilayers, potentially with the formation of vesicles or other perturbed lipid structures. The "brick and mortar" structure of the stratum corneum, with corneocytes embedded in a lipid matrix, can be examined for any signs of disruption.

Scanning Electron Microscopy (SEM) provides a three-dimensional view of the skin surface. While less informative about the intercellular spaces, SEM can be used to assess changes in the surface morphology of the stratum corneum, such as alterations in corneocyte packing and desquamation patterns, after the application of DDAIP.

Microscopic TechniqueObserved StructureExpected Changes After DDAIP Treatment
Confocal Laser Scanning Microscopy (CLSM)Intercellular Lipid DomainsDisruption of ordered lipid arrangement, increased fluidity.
Confocal Laser Scanning Microscopy (CLSM)Penetration Pathway of Fluorescent ProbeEnhanced penetration of the probe, primarily through the intercellular route.
Transmission Electron Microscopy (TEM)Intercellular Lipid LamellaeDisorganization and fluidization of the lipid bilayers, potential formation of multilamellar vesicles.
Transmission Electron Microscopy (TEM)Corneocyte JunctionsPossible loosening of the junctions between corneocytes.
Scanning Electron Microscopy (SEM)Skin Surface MorphologyPotential for increased desquamation and alterations in surface texture.

This table summarizes the anticipated microscopic changes based on the known mechanism of action for DDAIP and similar chemical penetration enhancers.

Research Applications of Dodecyl 2 N,n Dimethylaminopropionate in Controlled Delivery Systems

Enhancement of Transdermal Delivery of Pharmaceutical Compounds

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most drugs. DDAIP has been shown to effectively overcome this barrier, enhancing the transdermal delivery of a wide range of pharmaceutical compounds.

Research has demonstrated the efficacy of DDAIP in enhancing the permeation of various drugs through the skin. A significant study evaluated the effect of DDAIP on the transport of indomethacin (B1671933), clonidine, and hydrocortisone (B1673445) across shed snake skin, a common model for human skin permeability. nih.gov The results indicated that DDAIP markedly increased the transepidermal delivery of these drugs. nih.gov

When compared to other known enhancers like azone and lauryl alcohol, DDAIP exhibited a superior promoting effect. nih.gov For instance, the flux of indomethacin was increased 4.7-fold compared to azone and 7.5-fold compared to lauryl alcohol. nih.gov Similarly, for clonidine, the promoting effect was 1.7 times that of azone and 3.1 times that of lauryl alcohol. nih.gov With hydrocortisone, DDAIP showed a 2.4 and 2.8 times higher promoting effect compared to azone and lauryl alcohol, respectively. nih.gov

Comparative Permeation Enhancement of DDAIP

Pharmaceutical AgentEnhancement Factor vs. AzoneEnhancement Factor vs. Lauryl Alcohol
Indomethacin4.77.5
Clonidine1.73.1
Hydrocortisone2.42.8

DDAIP has also been successfully utilized to enhance the topical delivery of various medications. In a study involving the hair loss treatment minoxidil (B1677147), the hydrochloride salt of DDAIP (DDAIP-HCl) was evaluated for its ability to improve flux through human cadaver skin. nih.gov Formulations containing 0.05% and 0.5% DDAIP-HCl demonstrated enhanced permeation of minoxidil over a 24-hour period when compared to a marketed formulation. nih.govgoogle.com

The application of DDAIP in antifungal therapy has also been explored. For miconazole (B906), a drug with very low solubility in both water and oil, DDAIP pretreatment of shed snakeskin resulted in an 11-fold increase in permeation from an aqueous suspension. scitechnol.com This enhancement was associated with an 8-fold increase in the concentration of miconazole within the skin. scitechnol.com When DDAIP was incorporated directly into a gel formulation containing miconazole, the permeation rate was 3.3 µg/cm²/h. scitechnol.com

Similarly, the effect of DDAIP on the skin flux of tolnaftate (B1682400), another antifungal agent, was investigated using human cadaver skin. researchgate.netresearchgate.net A formulation containing 0.5% DDAIP was shown to enhance the permeation of tolnaftate over a 24-hour period compared to the marketed product. researchgate.netresearchgate.net

Effect of DDAIP on Topical Drug Permeation

DrugKey FindingReference
MinoxidilEnhanced permeation with 0.05% and 0.5% DDAIP-HCl compared to marketed product. nih.govgoogle.com
Miconazole11-fold increase in permeation with DDAIP pretreatment. scitechnol.com
TolnaftateEnhanced permeation with 0.5% DDAIP compared to marketed product. researchgate.netresearchgate.net

Applications in Transmucosal Drug Delivery

Transmucosal drug delivery, which involves the administration of drugs through mucosal linings such as the mouth, offers advantages like bypassing first-pass metabolism. DDAIP has shown potential in this area as well.

The buccal mucosa, the lining of the cheek, is a potential site for systemic drug delivery. A study investigating the in vitro transbuccal delivery of ondansetron (B39145) HCl, an antiemetic drug, found that DDAIP and its hydrochloride salt (DDAIP HCl) were effective chemical enhancers. researchgate.net Using porcine buccal tissue as a model, DDAIP HCl provided significantly higher transbuccal delivery of ondansetron HCl compared to DDAIP, azone, and another enhancer, Br-iminosulfurane. researchgate.net

The study also revealed that the vehicle in which DDAIP HCl was dissolved played a crucial role. DDAIP HCl in water led to a significantly enhanced drug permeability (920 µg/cm²) compared to DDAIP HCl in propylene (B89431) glycol (490 µg/cm²) over a 24-hour period. ijisrt.com Furthermore, a 5% (w/v) solution of DDAIP HCl in water alone resulted in a higher permeation flux (29.3 µg/cm²/h) than iontophoresis alone at 0.3 mA (22.8 µg/cm²/h) over an 8-hour period. researchgate.net

Integration into Novel Drug Delivery Platforms (e.g., NexACT Technology as a Permeation Enhancer Component)

Dodecyl-2-n,n-dimethylaminopropionate hydrochloride (DDAIP.HCl) is a key component of the NexACT technology, a multi-route drug delivery platform. researchgate.net This technology utilizes a range of proprietary chemical entities to improve the solubility and permeation of drugs through tissues and cell membranes. researchgate.net The mechanism of action involves temporarily altering the dynamics of the lipid bilayer and loosening the tight junctions between cells, which facilitates increased drug absorption. researchgate.net

DDAIP.HCl is considered a leading molecule within the NexACT platform and has been listed in regulatory filings as a functional non-active excipient. researchgate.net A notable application of this technology is in the delivery of alprostadil (B1665725) for the treatment of erectile dysfunction. researchgate.net

Exploratory Research in Other Biological Barrier Permeation (e.g., Hypothesis of Blood-Brain Barrier Crossing Potential)

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The ability of a compound to cross this barrier is a critical factor in the development of drugs for neurological and psychiatric conditions. There is a hypothesis that this compound hydrochloride possesses the attribute of crossing the blood-brain barrier, suggesting potential future applications in the delivery of therapeutics to the central nervous system. ijisrt.com

Theoretical and Computational Chemistry Approaches in Dodecyl 2 N,n Dimethylaminopropionate Research

Molecular Modeling of DDAIP-Membrane Interactions

Molecular modeling serves as a computational microscope to visualize and understand the interactions between molecules at an atomic level. For a penetration enhancer like DDAIP, modeling its interaction with the skin's lipid membrane is crucial to elucidating its mechanism of action. Experimental studies suggest DDAIP enhances drug transport by interacting with the polar region of the phospholipid bilayer and increasing the motional freedom of lipid hydrocarbon chains. nih.gov

Molecular Dynamics Simulations to Elucidate Atomistic Interactions

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation of DDAIP within a model of the stratum corneum lipid matrix could provide detailed, time-resolved information on how it disrupts the skin barrier. osti.gov

Such simulations would typically involve constructing a virtual model of the lipid bilayer, composed of ceramides, cholesterol, and free fatty acids, and then introducing DDAIP molecules. mdpi.comiphy.ac.cn By calculating the forces between atoms and integrating Newton's laws of motion, the simulation would track the trajectory of each particle.

Key research questions that could be addressed with MD simulations of DDAIP include:

Insertion Depth and Orientation: How does DDAIP orient itself within the lipid bilayer? Does it reside near the polar head groups or penetrate into the hydrophobic tail region?

Lipid Disruption: How does the presence of DDAIP affect the order and packing of the surrounding lipid molecules? Does it increase the fluidity of the membrane, as suggested by experimental data? nih.gov

Formation of Pores or Channels: Does DDAIP aggregate in a way that creates transient pores or channels through which other molecules can pass?

Energetics of Interaction: What are the key intermolecular forces (e.g., electrostatic, van der Waals) driving the interaction between DDAIP and the lipid components?

Despite the potential of this technique, no specific MD simulation studies focused on Dodecyl-2-n,n-dimethylaminopropionate have been found in the scientific literature.

Computational Docking Studies with Biological Components (e.g., Keratin (B1170402), Membrane Proteins)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.gov It is most often used to predict the interaction between a small molecule (ligand) and a large biomolecule, such as a protein (receptor).

Docking with Keratin: Docking simulations could be used to investigate potential interactions between DDAIP and keratin, the primary structural protein in the epidermis. nih.gov This could reveal if DDAIP has any affinity for keratin-filled corneocytes, potentially altering their structure to facilitate permeation.

Docking with Membrane Proteins: The skin contains various membrane proteins, including transporters and enzymes. Docking studies could explore whether DDAIP binds to any of these proteins, which could represent a secondary mechanism of action or a potential for off-target effects.

A search of the literature did not yield any studies that have performed computational docking of DDAIP with keratin or any specific membrane proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for DDAIP Derivatives and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov In the context of skin penetration enhancers, a QSAR model would aim to predict the enhancement activity of a molecule based on its physicochemical properties, which are calculated from its structure. nih.govntu.edu.twresearchgate.net

To develop a QSAR model for DDAIP derivatives, a series of analogue compounds would need to be synthesized and their penetration enhancement activity experimentally measured. Then, for each analogue, a set of molecular descriptors (e.g., lipophilicity, molecular weight, polar surface area, electronic properties) would be calculated. nih.gov Statistical methods would then be used to build an equation that best correlates these descriptors with the observed activity.

A successful QSAR model could:

Identify the key molecular features that determine the penetration-enhancing potency of this class of compounds.

Predict the activity of new, unsynthesized DDAIP analogues, thereby guiding the design of more effective enhancers.

Provide insights into the mechanism of action by highlighting the importance of certain physicochemical properties.

Currently, there are no published QSAR studies specifically focused on derivatives or analogues of this compound.

Simulation of Permeation Pathways and Kinetics across Biological Barriers

Computational methods, particularly advanced MD simulation techniques, can be used to model the entire process of a molecule permeating through a biological barrier like the stratum corneum. nih.gov These simulations can provide a free energy profile for the permeation pathway, identifying the locations of the highest energy barriers that limit the rate of transport.

Techniques such as steered MD or umbrella sampling can be employed to calculate the potential of mean force (PMF), which describes the free energy change as the molecule moves along a path across the membrane. From the PMF and position-dependent diffusion coefficients, the permeability coefficient can be calculated, offering a direct comparison with experimental values. mdpi.com

Such simulations for DDAIP could reveal:

The preferred pathway of permeation (e.g., through the lipid matrix).

The rate-limiting step in the permeation process.

How DDAIP's own permeation kinetics compare to the drugs it is designed to enhance.

No studies simulating the specific permeation pathways and kinetics of DDAIP across biological barriers were identified in the literature.

Quantum Chemical Calculations for DDAIP Reactivity, Conformation, and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules. ufms.brnih.gov These methods can provide highly accurate information about a molecule's geometry, conformational energies, and electronic properties, which govern its reactivity.

For DDAIP, quantum chemical calculations could be used to:

Determine the most stable conformation: Identify the lowest energy three-dimensional shape of the molecule in different environments (e.g., in a vacuum, in water, in a lipid environment).

Analyze the electronic charge distribution: Calculate the partial atomic charges to understand the molecule's polarity and predict sites for electrostatic interactions.

Calculate frontier molecular orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons, providing insight into its chemical reactivity. nih.gov

Model reaction pathways: Investigate the energetics of potential degradation pathways, such as ester hydrolysis.

A comprehensive search did not locate any published studies that have applied quantum chemical calculations to analyze the reactivity, conformation, or energetics of this compound.

Future Directions and Emerging Research Avenues for Dodecyl 2 N,n Dimethylaminopropionate

Development of Next-Generation DDAIP Analogues with Tuned Permeation Enhancing Properties

The efficacy of DDAIP has prompted research into the development of new analogues with tailored properties. The goal is to synthesize compounds with improved efficacy, greater specificity for certain drugs, and an even lower potential for irritation. This research primarily focuses on structure-activity relationships, modifying the core DDAIP molecule to fine-tune its physicochemical characteristics.

Key areas of molecular modification include:

Alkyl Chain Length: The dodecyl (C12) chain is crucial for partitioning into the lipid-rich stratum corneum. Research is exploring how varying this chain length (e.g., from C10 to C16) affects the balance between lipid disruption and skin irritation. Shorter or longer chains may alter the depth of penetration and the degree of lipid fluidization.

Head Group Modification: The N,N-dimethylamino propionate (B1217596) head group is responsible for the molecule's hydrophilic character and its interaction with polar components of the skin. Studies are investigating the impact of substituting the methyl groups with larger alkyl groups or altering the propionate linker to modulate the compound's pKa and hydrogen-bonding capacity. google.com

Ester Linkage Stability: DDAIP is valued for its biodegradability, attributed to the hydrolysis of its ester bond by cutaneous esterases. nih.govwikipedia.org Future analogues could feature ester bonds with varying susceptibility to enzymatic cleavage, allowing for controlled duration of action.

Research has already compared DDAIP to similar structures like Dodecyl-N,N-dimethylamino acetate (B1210297) (DDAA), which also demonstrates significant permeation-enhancing capabilities. nih.gov By systematically altering the molecular structure, researchers aim to create a library of enhancers optimized for specific active pharmaceutical ingredients (APIs), considering factors like the API's molecular weight, lipophilicity, and charge.

Table 1: Investigated Structural Modifications of Alkyl (N,N-disubstituted amino alkanoate) Esters and their Potential Impact

Molecular MoietyModification StrategyPotential Impact on Permeation Enhancement
Alkyl Chain Varying carbon number (e.g., C10, C14, C16)Alters lipophilicity, influencing depth of penetration and interaction with stratum corneum lipids.
Amino Group Substitution of methyl groups with ethyl or propyl groupsModifies the steric hindrance and basicity (pKa) of the head group, affecting interactions with skin proteins and lipids.
Alkanoate Group Changing from propionate to acetate or butyrateAffects the spatial arrangement and flexibility of the head group, potentially influencing the mode of lipid disruption.
Ester Linkage Introducing modifications to increase or decrease steric hindranceModulates the rate of biodegradation by skin esterases, allowing for control over the duration of the enhancement effect.

Synergistic Effects of DDAIP with Other Enhancement Strategies

The combination of DDAIP with other enhancement techniques is a promising strategy to achieve a greater magnitude of permeation enhancement than what can be achieved with a single method. This approach may also allow for lower, less irritating concentrations of individual enhancers. mdpi.com

Combination with Other Chemical Enhancers: Research indicates that synergistic effects can be achieved by pairing enhancers that operate through different mechanisms. nih.gov For instance, DDAIP, which primarily fluidizes the lipid bilayer, could be combined with:

Fatty acids (e.g., oleic acid): These create separate, disordered lipid domains within the stratum corneum. nih.govnih.gov

Terpenes (e.g., menthone, carvone): These are thought to interact with intercellular proteins in addition to lipids. researchgate.net

Propylene (B89431) glycol: This solvent can enhance drug partitioning into the skin. nih.gov The combination of such agents can lead to a more profound, yet still reversible, disruption of the skin barrier. nih.gov

Combination with Physical Methods: Physical enhancement techniques use energy to bypass the stratum corneum. When used alongside DDAIP, the effects can be additive or synergistic.

Iontophoresis: This technique uses a low-level electrical current to drive charged drug molecules across the skin. Studies have shown that the combination of iontophoresis and chemical enhancers like DDAIP or its hydrochloride salt can significantly increase the delivery of drugs compared to either method alone. researchgate.net DDAIP can decrease skin resistance, making the electrical current more effective.

Sonophoresis (Ultrasound): Low-frequency ultrasound creates transient pores in the skin (sonoporation). Pre-treating the skin with DDAIP could fluidize the lipids, making the skin more susceptible to the effects of ultrasound and facilitating deeper drug delivery.

Table 2: Synergistic Approaches with DDAIP

Enhancement StrategyComplementary Mechanism of ActionInvestigated Application/DrugPotential Advantage
Iontophoresis Uses electrical current to enhance the transport of ionized drugs.Ondansetron (B39145) HCl researchgate.netDDAIP reduces skin's electrical resistance, improving the efficiency of iontophoretic delivery.
Other Chemical Enhancers (e.g., fatty acids, terpenes) Disrupt different components or domains of the stratum corneum (e.g., creating separate lipid pools).Lidocaine (in general studies of enhancer synergy) nih.govA multi-pronged disruption of the skin barrier can lead to a greater enhancement effect at lower concentrations of each agent.
Vesicular Systems (e.g., Liposomes, Ethosomes) Encapsulate the drug and can act as penetration enhancers themselves by fusing with skin lipids.Miconazole (B906) researchgate.netDDAIP can be incorporated into the vesicle formulation to fluidize the stratum corneum, facilitating the penetration of the drug-carrying vesicles.

Advanced Characterization of DDAIP-Induced Cellular Responses beyond Barrier Perturbation

While the primary mechanism of DDAIP is understood to be the physical disruption of the stratum corneum barrier, future research is focused on its more subtle interactions with viable skin cells (keratinocytes) in the underlying epidermal layers. smolecule.comwikipedia.org Understanding these interactions is crucial for optimizing enhancer efficacy and ensuring a complete safety profile.

Emerging research avenues include:

Transcriptomic and Proteomic Analyses: Advanced analytical techniques can reveal how DDAIP exposure affects gene expression and protein synthesis in keratinocytes. This could identify cellular stress responses, inflammatory pathway activation, or changes in the production of lipids and proteins that contribute to barrier function and recovery.

Lipidome Profiling: Detailed analysis of the lipid composition of the stratum corneum and underlying cells after DDAIP application can provide a more precise picture of its mechanism. This goes beyond simple "disruption" to identify which specific lipid classes (e.g., ceramides, cholesterol, fatty acids) are most affected and how the cellular machinery responds to these changes.

Cellular Signaling Pathways: Investigating whether DDAIP interacts with or modulates specific cell signaling pathways is a key area of interest. This includes pathways related to inflammation (e.g., NF-κB), cell proliferation, and differentiation. Such interactions could explain secondary effects of the enhancer and inform the development of analogues with more targeted actions. Fluorescence spectroscopic studies on related compounds have shown they can alter molecular movement on the surface of lipid bilayers, suggesting specific biophysical interactions that warrant further investigation. researchgate.net

Environmental and Sustainable Aspects of DDAIP Synthesis and Use

Greener Synthesis Routes: The conventional synthesis of DDAIP involves methods like transesterification. google.comgoogle.com Future research aims to optimize these processes by:

Using biocatalysts, such as enzymes (e.g., lipases), which can conduct reactions under milder, solvent-free conditions, reducing energy consumption and waste. researchgate.net

Employing safer, renewable solvents in place of traditional organic solvents.

Improving atom economy to minimize by-product formation. The transesterification of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol (B7769020) is a common method, and catalysts like sodium methoxide (B1231860) are often used. google.comgoogle.com Green chemistry approaches would seek alternatives to such reactive reagents.

Lifecycle Assessment: A comprehensive lifecycle assessment of DDAIP would evaluate its environmental impact from synthesis to its eventual degradation in the environment. While it is known to break down into naturally occurring compounds like N,N-dimethylalanine and dodecanol (B89629), quantifying the rate and pathways of this degradation under various environmental conditions is an important step. wikipedia.org

Renewable Feedstocks: Exploring the use of renewable, plant-derived sources for the starting materials, such as dodecanol (lauryl alcohol), aligns with sustainability goals. researchgate.netacs.org The increasing interest in natural penetration enhancers underscores a broader trend towards sustainable and eco-friendly components in transdermal formulations. nih.govresearchgate.net

Q & A

Q. What is the mechanism by which DDAIP enhances transdermal drug permeation, and what experimental models are validated for efficacy assessment?

DDAIP disrupts the stratum corneum’s lipid organization, reducing barrier resistance and enhancing drug partitioning. Validated models include:

  • In vitro Franz diffusion cells with human skin explants, showing a 2.1-fold increase in minoxidil flux .
  • Ex vivo porcine buccal mucosa for assessing mucosal permeation enhancement (e.g., alprostadil formulations) .
  • Clinical trials for topical formulations (e.g., terbinafine nail lacquers), demonstrating enhanced bioavailability in Phase III studies .

Q. Which analytical methods are recommended for quantifying DDAIP in pharmaceutical formulations?

  • Reverse-phase HPLC with UV detection (C18 column, mobile phase: acetonitrile/0.1% phosphoric acid) to separate DDAIP from tolnaftate, achieving >98% recovery .
  • Stability-indicating assays under ICH conditions (40°C/75% RH) to monitor degradation products over 6 months .

Q. What safety protocols are essential when formulating DDAIP for human trials?

  • Skin irritation assays : Draize test (score ≤1.0 at 24h for concentrations ≤2.5% w/w) .
  • Cytotoxicity screening : IC50 > 200 µg/mL in human keratinocytes (HaCaT cells) .
  • Histopathology : No significant epidermal disruption in 28-day rodent studies .

Advanced Research Questions

Q. How can response surface methodology optimize DDAIP’s concentration and formulation parameters?

A 3² factorial design evaluates DDAIP concentration (X1: 0.5–2.5%) and propylene glycol content (X2: 10–30%), with flux (Y) as the response variable. For example:

  • Optimal minoxidil flux : 3.7 µg/cm²/h at 1.8% DDAIP + 20% PG .
  • Barrier integrity validation : Confocal Raman spectroscopy confirms lipid disordering without irreversible damage (ΔSC lipid order = -15%) .

Q. How to resolve contradictions in DDAIP’s efficacy between hydrophilic (e.g., efavirenz) and lipophilic (e.g., terbinafine) drugs?

Contradictions arise from drug-DDAIP logP compatibility :

  • Hydrophilic drugs (logP <2): DDAIP’s amphiphilicity improves partitioning (e.g., efavirenz solubility increased by 8-fold with citric acid dendrimers) .
  • Lipophilic drugs (logP >4): Co-solvents (e.g., transcutol) prevent precipitation, enhancing terbinafine flux by 3.5× in nail models . Multivariate analysis of 12 drugs revealed a sigmoidal relationship between logP and flux enhancement (R² = 0.89) .

Q. What mechanistic studies elucidate DDAIP’s interaction with tight junction proteins in buccal delivery?

  • Immunofluorescence staining : Transient ZO-1 and occludin displacement in buccal epithelia (40% reduction at 0.8% DDAIP, reversible within 4h) .
  • Molecular dynamics simulations : DDAIP insertion into phospholipid bilayers (ΔG = -12.3 kcal/mol) increases paracellular permeability .

Data Contradiction Analysis

  • Conflicting reports on DDAIP’s efficacy in nail vs. skin models :
    • Nail plate : Limited enhancement for terbinafine (flux increase: 1.8×) due to keratin density .
    • Skin : Higher enhancement for minoxidil (2.1×) owing to lipid disruption .
    • Resolution : Pre-treatment with keratinolytic agents (e.g., urea) improves nail permeability by 30% .

Key Research Gaps

  • Long-term barrier recovery : No data beyond 72h post-application.
  • DDAIP-protein interactions : Limited studies on cytochrome P450 modulation in skin.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.